molecular formula C13H21N3O B1213733 Procainamide CAS No. 51-06-9

Procainamide

Cat. No. B1213733
Key on ui cas rn: 51-06-9
M. Wt: 235.33 g/mol
InChI Key: REQCZEXYDRLIBE-UHFFFAOYSA-N
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Patent
US07947694B2

Procedure details

A solution of procainamide hydrochloride (2.5 g) in H2O was treated with 2M aqueous Na2CO3 solution and extracted with EtOAc. The organic phase was washed (2 M aqueous Na2CO3 soln.), dried (Na2SO4), filtered and concentrated to give procainamide (2.28 g) as clear oil. A mixture of the intermediate 5 (100 mg, 0.35 mmol) and Cs2CO3 (174 mg, 0.53 mmol) was treated with a solution of procainamide (125 mg, 0.53 mmol) in dry DMSO (1.2 ml). The mixture was stirred at 100° C. for 5 h, followed by a normal workup (EtOAc, saturated aqueous NaHCO3 solution, saturated aqueous NaCl soln.; Na2SO4). Flash chromatography (eluent: DCM/MeOH gradient then DCM/MeOH gradient containing 1% conc. aqueous NH3 solution) and further purification by preparative TLC (eluent: DCM/MeOH containing 1% concentrated aqueous NH3 solution) gave 20 mg (12.8%) of compound 6.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][CH2:7][NH:8][C:9]([C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1)=[O:10])[CH2:4][CH3:5].Cl.C([O-])([O-])=O.[Na+].[Na+]>O>[CH3:5][CH2:4][N:3]([CH2:6][CH2:7][NH:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)=[O:10])[CH2:2][CH3:1] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CCN(CC)CCNC(=O)C=1C=CC(=CC1)N.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed (2 M aqueous Na2CO3 soln.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CCNC(=O)C=1C=CC(=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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